molecular formula C13H20N2O B13889923 1-(2-propoxyphenyl)Piperazine

1-(2-propoxyphenyl)Piperazine

Cat. No.: B13889923
M. Wt: 220.31 g/mol
InChI Key: VDJQSKXYNXNAMO-UHFFFAOYSA-N
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Description

1-(2-propoxyphenyl)piperazine is a chemical compound belonging to the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of scientific research and industry .

Chemical Reactions Analysis

1-(2-propoxyphenyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes. Major products formed from these reactions include protected piperazines and piperazinopyrrolidinones . The compound can also participate in palladium-catalyzed cyclization reactions, providing biologically relevant arylpiperazines under aerobic conditions .

Mechanism of Action

The mechanism of action of 1-(2-propoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine compounds generally exert their effects by binding to GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms . This mechanism is particularly relevant in the context of anthelmintic activity, where piperazine derivatives are used to treat parasitic infections.

Comparison with Similar Compounds

1-(2-propoxyphenyl)piperazine can be compared to other piperazine derivatives, such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These compounds share the piperazine core structure but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific propoxyphenyl substitution, which imparts distinct chemical and pharmacological properties.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-(2-propoxyphenyl)piperazine

InChI

InChI=1S/C13H20N2O/c1-2-11-16-13-6-4-3-5-12(13)15-9-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3

InChI Key

VDJQSKXYNXNAMO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1N2CCNCC2

Origin of Product

United States

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